molecular formula C9H18O4 B14287163 3,5-Dihydroxy-6-methyloctanoic acid CAS No. 114454-40-9

3,5-Dihydroxy-6-methyloctanoic acid

Katalognummer: B14287163
CAS-Nummer: 114454-40-9
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: LCTWRVPUGRLZPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dihydroxy-6-methyloctanoic acid is an organic compound with a unique structure characterized by the presence of hydroxyl groups at the 3rd and 5th positions and a methyl group at the 6th position on an octanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-6-methyloctanoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 6-methyloctanoic acid using specific catalysts and reagents. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the selective addition of hydroxyl groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dihydroxy-6-methyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-diketo-6-methyloctanoic acid.

    Reduction: Formation of 3,5-dihydroxy-6-methyloctanol.

    Substitution: Formation of 3,5-dialkoxy-6-methyloctanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dihydroxy-6-methyloctanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dihydroxy-6-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dihydroxy-6-methyloctanoic acid derivatives: Compounds with similar structures but different functional groups.

    Hexadecanoic acid, methyl ester: Another fatty acid derivative with distinct properties.

    1,3,4,5-Tetrahydroxy-cyclohexanecarboxylic acid: A compound with multiple hydroxyl groups and a carboxylic acid group.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

114454-40-9

Molekularformel

C9H18O4

Molekulargewicht

190.24 g/mol

IUPAC-Name

3,5-dihydroxy-6-methyloctanoic acid

InChI

InChI=1S/C9H18O4/c1-3-6(2)8(11)4-7(10)5-9(12)13/h6-8,10-11H,3-5H2,1-2H3,(H,12,13)

InChI-Schlüssel

LCTWRVPUGRLZPH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(CC(CC(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.